![molecular formula C5H6BrN5 B2366088 [1,2,4]三唑并[4,3-a]嘧啶-3-胺;氢溴酸盐 CAS No. 2567503-62-0](/img/structure/B2366088.png)

[1,2,4]三唑并[4,3-a]嘧啶-3-胺;氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

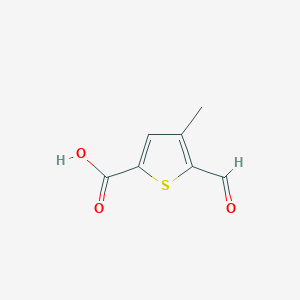

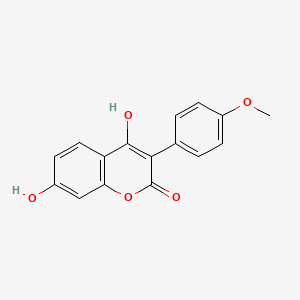

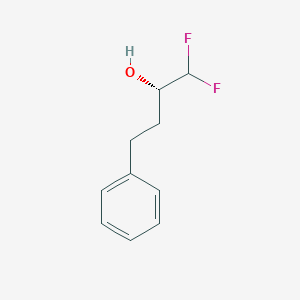

“[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide” is a heterocyclic organic compound . It consists of a 1,2,4-triazole substituted with an amino group .

Synthesis Analysis

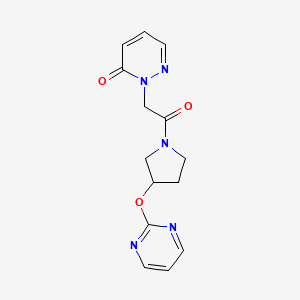

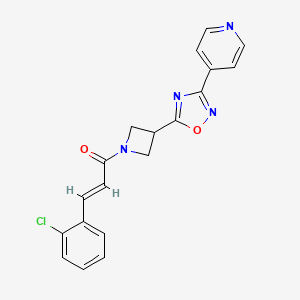

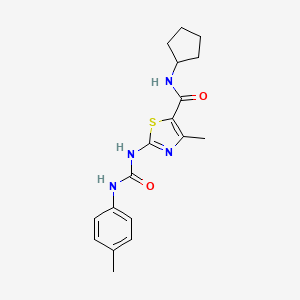

The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide involves various methods. One method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide has been studied using various methods such as DFT B3LYP/6-311++ (2d,2p) method . The parameters of the intramolecular hydrogen bonds were calculated in terms of “atoms in molecules” theory (AIM), and their effect on the stability of the tautomeric forms was assessed .Chemical Reactions Analysis

The chemical reactions of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide involve various processes. For instance, the reaction of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides resulted in the target compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide include its appearance as a yellow solid with a melting point of 328–330 °C . Its IR (KBr) is 3,375, 3,100 (2NH), 1,701 (C=O); 1 H NMR (DMSO- d 6): δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable); 13 C NMR (DMSO- d 6): δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .科学研究应用

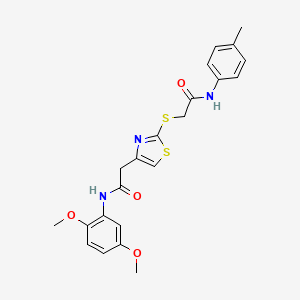

- Triazolopyridine derivatives, including 1,2,4-triazolo [4,3-a]pyridin-3-amine, have been recognized for their antifungal activity . Researchers explore their effectiveness against fungal infections and their mechanisms of action.

- This compound has shown antibacterial properties . Investigating its impact on bacterial strains and understanding its mode of action could lead to novel antibacterial agents.

- Triazolopyridines have been studied as potential anticonvulsants . Researchers investigate their effects on neuronal activity and evaluate their safety and efficacy.

- The compound’s antioxidant properties are of interest . Understanding its ability to scavenge free radicals and protect cells from oxidative stress is crucial for therapeutic applications.

- Triazolopyridines have been explored as herbicidal agents . Researchers assess their impact on weed control and their selectivity towards target plants.

Antifungal Properties

Antibacterial Activity

Anticonvulsant Potential

Antioxidant Effects

Herbicidal Applications

安全和危害

The safety data sheet for [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

作用机制

Target of Action

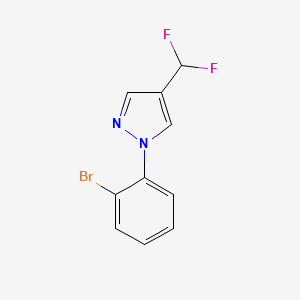

Triazolopyridine derivatives, a group to which this compound belongs, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These targets play crucial roles in various biological processes, including signal transduction, oxygen sensing, and immune response, respectively .

Mode of Action

It’s known that triazolopyridine derivatives can bind to their targets and modulate their activity . This interaction can lead to changes in the biological processes regulated by these targets.

Biochemical Pathways

Given the known targets of triazolopyridine derivatives, it can be inferred that this compound may influence pathways related to signal transduction, oxygen sensing, and immune response .

Result of Action

Based on the known effects of triazolopyridine derivatives, it can be inferred that this compound may have potential antifungal , insecticidal , antibacterial , anticonvulsant , antioxidant , and herbicidal effects.

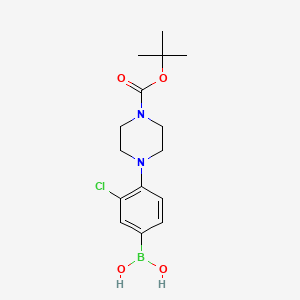

属性

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.BrH/c6-4-8-9-5-7-2-1-3-10(4)5;/h1-3H,(H2,6,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBLDVSFJFNQHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2N=C1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)

![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)

![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)